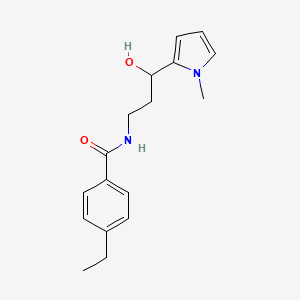![molecular formula C12H14N4O3 B2623855 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899966-99-5](/img/structure/B2623855.png)
1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as DMPX, is a purine derivative that has been widely used in scientific research for its unique biochemical and physiological effects. This compound has been synthesized in various ways, and its mechanism of action has been extensively studied.
作用机制
1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione acts as a competitive antagonist of the adenosine A1 and A2A receptors. Adenosine binds to these receptors, which leads to the activation of intracellular signaling pathways. By blocking the receptors, 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione prevents the activation of these pathways, which results in the modulation of various physiological processes.
Biochemical and Physiological Effects
1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been shown to have various biochemical and physiological effects. In animal studies, 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been shown to increase locomotor activity and reduce the sedative effects of adenosine. It has also been shown to reduce the pain response in animal models of neuropathic pain. In addition, 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been shown to modulate the inflammatory response and reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several advantages for lab experiments. It is a selective antagonist of adenosine A1 and A2A receptors, which allows for the specific modulation of these receptors. It is also stable and can be easily synthesized. However, 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has some limitations. It has a relatively short half-life, which requires frequent dosing in animal studies. In addition, its effects can vary depending on the dose and route of administration.
未来方向
There are several future directions for the use of 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione in scientific research. One potential direction is the use of 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione in the study of sleep disorders. Adenosine is known to play a role in the regulation of sleep, and 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione could be used to modulate this process. Another potential direction is the use of 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione in the study of pain and inflammation. 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been shown to modulate these processes in animal models, and further research could provide insights into the underlying mechanisms. Finally, 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione could be used in the development of new therapeutics for various conditions, including sleep disorders, pain, and inflammation.
Conclusion
In conclusion, 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, or 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, is a purine derivative that has been widely used in scientific research for its unique biochemical and physiological effects. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has the potential to provide insights into various physiological processes and could be used in the development of new therapeutics.
合成方法
The synthesis of 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been reported in several ways. One of the most common methods involves the reaction of 7-methylxanthine with propylamine in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione. Another method involves the reaction of 7-methylxanthine with propionic anhydride in the presence of pyridine. The product is then treated with hydrochloric acid to obtain 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione.
科学研究应用
1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been widely used in scientific research as a selective antagonist of adenosine A1 and A2A receptors. Adenosine is a neuromodulator that plays an important role in various physiological processes, including sleep, pain, and inflammation. By blocking the adenosine receptors, 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can modulate these processes and provide insights into the underlying mechanisms.
属性
IUPAC Name |
4,7-dimethyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-4-5-15-10(17)8-9(14(3)12(15)18)13-11-16(8)6-7(2)19-11/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQWUTMTKDSZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

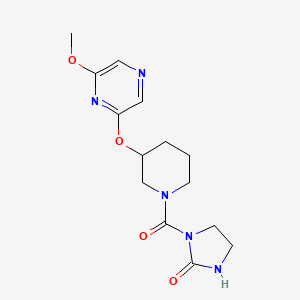
![N-(4-chlorophenyl)-2-[2-(2-pyridyl)benzimidazol-1-yl]acetamide](/img/structure/B2623773.png)
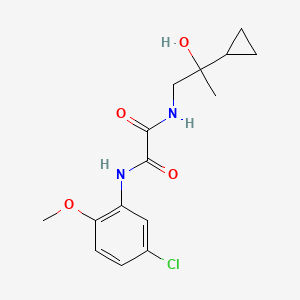
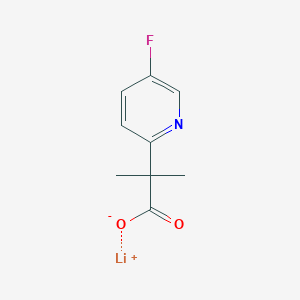
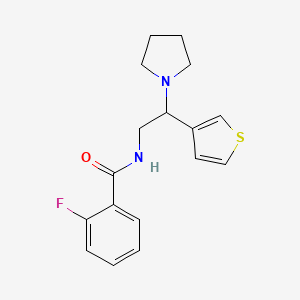
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2623777.png)
![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2623778.png)
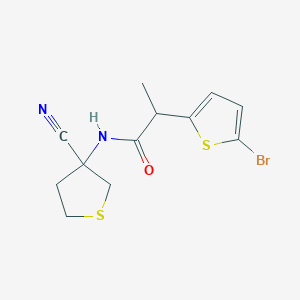
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2623783.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile](/img/structure/B2623784.png)
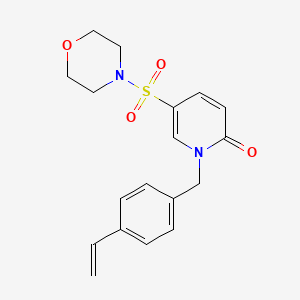
![2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]pyridine](/img/structure/B2623792.png)
![3,5-dimethyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2623793.png)
